1-Methylcyclohexane-1-carbonitrile CAS 1123-56-4 chemical properties
1-Methylcyclohexane-1-carbonitrile CAS 1123-56-4 chemical properties
An In-Depth Technical Guide to 1-Methylcyclohexane-1-carbonitrile (CAS 62718-34-7)
Introduction
1-Methylcyclohexane-1-carbonitrile is a saturated cyclic nitrile featuring a quaternary carbon center. This structural motif, which combines a rigid cycloalkane scaffold with a versatile nitrile functional group, makes it a valuable intermediate in synthetic organic chemistry. The nitrile group can be readily transformed into other key functionalities, such as amines, carboxylic acids, and amides, rendering the molecule a useful building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, logical synthetic pathways, and core reactivity, tailored for researchers and professionals in chemical synthesis and drug development.
It is important to note that while the user query specified CAS 1123-56-4, the predominant and consistently cited CAS number for 1-Methylcyclohexane-1-carbonitrile in major chemical databases is 62718-34-7 [1][2][3]. This guide will proceed using the latter as the primary identifier.
Physicochemical and Spectroscopic Profile
A thorough characterization is fundamental to confirming the identity and purity of a chemical substance. The following sections detail the known physical properties and expected spectroscopic signatures for 1-Methylcyclohexane-1-carbonitrile.
Identification and Nomenclature
| Property | Value | Source(s) |
| IUPAC Name | 1-methylcyclohexane-1-carbonitrile | [2] |
| CAS Number | 62718-34-7 | [1][2][3] |
| Molecular Formula | C₈H₁₃N | [2][3] |
| Molecular Weight | 123.20 g/mol | [2] |
| Canonical SMILES | CC1(CCCCC1)C#N | [2] |
| InChI Key | KYVFVCXSNCUBTI-UHFFFAOYSA-N | [1][2][3] |
Physical Properties
The compound exists as a liquid at standard temperature and pressure[1]. Specific quantitative data such as boiling point, density, and refractive index are not consistently reported in publicly available databases.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.
Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information on the mass of the parent molecule and its fragmentation patterns. For 1-Methylcyclohexane-1-carbonitrile, the molecular ion peak (M⁺) would appear at an m/z of 123, corresponding to its molecular weight[2]. The fragmentation is dictated by the stability of the resulting carbocations and neutral losses.
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Key Fragmentation Pathways:
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Loss of a methyl radical (•CH₃): A prominent peak at m/z 108.
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Loss of hydrogen cyanide (HCN): A peak at m/z 96, corresponding to the 1-methylcyclohexene cation.
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Cyclohexane ring fragmentation: Leads to a series of smaller fragments, with notable peaks reported at m/z 68, 56, and 41[2]. The peak at m/z 68 is often the base peak.
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IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption band for this compound is the nitrile stretch.
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C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹ . The quaternary substitution on the α-carbon typically places the peak in the lower end of this range.
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C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) corresponding to the sp³ C-H bonds of the cyclohexane ring and the methyl group.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹³C NMR: Due to the plane of symmetry bisecting the C2-C3 and C5-C6 bonds (assuming rapid chair-flipping), the following signals are predicted:
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C1 (Quaternary): A signal around 35-45 ppm.
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C≡N (Nitrile): A signal in the far downfield region, typically 120-125 ppm.
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CH₃ (Methyl): A signal around 25-30 ppm.
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C2/C6 (Cyclohexane): One signal for these equivalent carbons.
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C3/C5 (Cyclohexane): One signal for these equivalent carbons.
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C4 (Cyclohexane): One signal.
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¹H NMR:
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CH₃ (Methyl): A sharp singlet (3H) is expected, as there are no adjacent protons.
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CH₂ (Cyclohexane): A series of complex, overlapping multiplets (10H) would be observed for the cyclohexane ring protons.
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Synthesis and Reactivity
Understanding the synthesis and reactivity of 1-Methylcyclohexane-1-carbonitrile is crucial for its application as a synthetic intermediate.
Proposed Synthetic Route
While specific literature preparations are sparse, a robust and logical synthesis can be designed based on fundamental organic transformations. A highly effective method involves the nucleophilic substitution of a suitable leaving group at the tertiary position of a 1-methylcyclohexane derivative with a cyanide salt.
The conversion of the readily available 1-methylcyclohexanol to a halide, followed by substitution, is a field-proven approach.
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Reduction to a Primary Amine: The nitrile can be reduced to 1-(aminomethyl)-1-methylcyclohexane. Strong hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. This reaction provides access to primary amines that are valuable in pharmaceutical synthesis, as the basic nitrogen can form salts or act as a key pharmacophore.
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Hydrolysis to a Carboxylic Acid: Under harsh acidic or basic conditions with heating, the nitrile group undergoes hydrolysis to form 1-methylcyclohexane-1-carboxylic acid. This reaction is a cornerstone of nitrile chemistry, providing a route to carboxylic acids that may be difficult to access otherwise. The resulting acid can be further functionalized to esters, amides, or acid chlorides.
Applications in Research and Development
While specific, large-scale applications for 1-Methylcyclohexane-1-carbonitrile are not widely documented, its value lies in its role as a versatile chemical building block.[4]
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Scaffold for Medicinal Chemistry: The 1-methylcyclohexane core provides a rigid, three-dimensional scaffold. In drug design, moving from flat aromatic rings to saturated cyclic systems can improve physicochemical properties such as solubility and metabolic stability. The nitrile serves as a convenient chemical handle to introduce a variety of other functional groups.
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Precursor to Bioactive Amines and Carboxylic Acids: As demonstrated in Section 2.2, this compound is a direct precursor to a primary amine and a carboxylic acid, both of which are privileged structures in drug discovery. For example, piperidine derivatives, which share a similar cyclic amine motif, are explored for treating obesity.[5] The spirocyclic core is also a feature in advanced molecules like MDM2 inhibitors used in cancer research.[6] The ability to readily generate these key pharmacophores from a single, well-defined intermediate is of significant interest to drug development professionals.
Safety and Handling
As with any chemical reagent, proper handling is paramount. 1-Methylcyclohexane-1-carbonitrile is classified as a hazardous substance.
| Hazard Class | GHS Statement | Code |
| Flammability | Combustible liquid | H227 |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT Single Exposure | May cause respiratory irritation | H335 |
| (Source: ECHA C&L Inventory)[2] |
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Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge.[7][8]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).
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Conclusion
1-Methylcyclohexane-1-carbonitrile (CAS 62718-34-7) is a valuable chemical intermediate characterized by its stable cycloalkane framework and reactive nitrile handle. Its well-defined spectroscopic properties allow for straightforward identification and quality control. Through established chemical transformations such as hydrolysis and reduction, it serves as a versatile precursor to important carboxylic acid and primary amine building blocks, making it a compound of interest for synthetic chemists, particularly those in the field of medicinal chemistry and drug discovery. Adherence to strict safety protocols is essential when handling this compound due to its associated hazards.
References
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PubChem. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572. [Link]
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SpectraBase. 1-Methylcyclohexane-1-carbonitrile - Optional[MS (GC)] - Spectrum. [Link]
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LookChem. Cas 933-35-7, 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. [Link]
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ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... [Link]
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MedChemica. Publications & Patents. [Link]
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